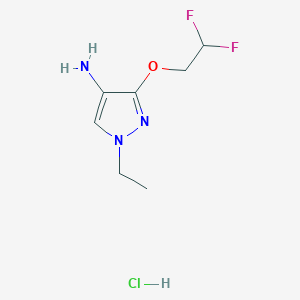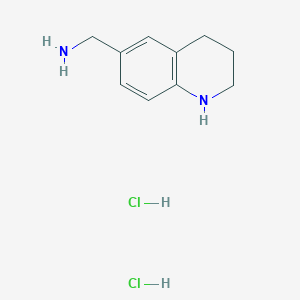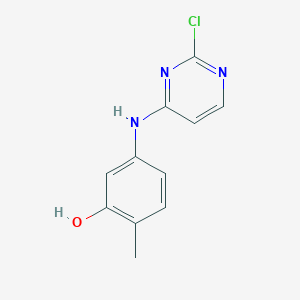
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of the difluoroethoxy group imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method is the nucleophilic substitution reaction where a suitable pyrazole precursor is reacted with a difluoroethoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar structural features.
Difluoromethylated Pyrazoles: Compounds with difluoromethyl groups attached to pyrazole rings.
Uniqueness
3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride stands out due to its specific difluoroethoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H12ClF2N3O |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H |
InChI Key |
UBKIKOCXCLHUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)


![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)


![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)

